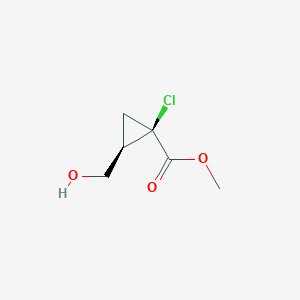

Methyl (1R,2R)-1-chloro-2-(hydroxymethyl)cyclopropane-1-carboxylate

描述

Methyl (1R,2R)-1-chloro-2-(hydroxymethyl)cyclopropane-1-carboxylate is a chiral cyclopropane derivative characterized by a chlorine atom, a hydroxymethyl group, and a methyl ester substituent on the strained three-membered ring. The stereochemistry (1R,2R) and functional group arrangement in this compound suggest applications in drug design, particularly as a scaffold for bioactive molecules.

属性

IUPAC Name |

methyl (1R,2R)-1-chloro-2-(hydroxymethyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO3/c1-10-5(9)6(7)2-4(6)3-8/h4,8H,2-3H2,1H3/t4-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOSFQWKADOBXJC-INEUFUBQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1CO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@]1(C[C@@H]1CO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1R,2R)-1-chloro-2-(hydroxymethyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the addition of methyl diazoacetate to a suitable alkene, followed by chlorination and hydroxymethylation. The reaction conditions often require the use of catalysts such as rhodium or copper complexes to facilitate the cyclopropanation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in high purity.

化学反应分析

Types of Reactions

Methyl (1R,2R)-1-chloro-2-(hydroxymethyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Methyl (1R,2R)-1-carboxy-2-(hydroxymethyl)cyclopropane-1-carboxylate.

Reduction: Methyl (1R,2R)-1-chloro-2-(hydroxymethyl)cyclopropane-1-methanol.

Substitution: Methyl (1R,2R)-1-nucleophile-2-(hydroxymethyl)cyclopropane-1-carboxylate.

科学研究应用

Methyl (1R,2R)-1-chloro-2-(hydroxymethyl)cyclopropane-1-carboxylate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of Methyl (1R,2R)-1-chloro-2-(hydroxymethyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, potentially inhibiting or modifying the activity of the target. The pathways involved may include enzyme inhibition, receptor modulation, or interference with metabolic processes.

相似化合物的比较

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects on Reactivity :

- The chlorine in the target compound may act as a leaving group in nucleophilic substitution reactions, though less effectively than bromine in the bromomethyl analog .

- The hydroxymethyl group introduces polarity and hydrogen-bonding capacity, contrasting with the trifluoromethyl group in , which enhances lipophilicity and metabolic stability .

Steric and Electronic Influences: Bulky groups like the benzyl ester in or tert-butyl in reduce reactivity due to steric hindrance, whereas the methyl ester in the target compound offers minimal steric bulk . The amino group in introduces basicity, enabling salt formation (e.g., hydrochloride), which is absent in the target compound .

Synthetic Challenges :

- Stereoisomerism is a common issue, as seen in , where cyclopropane derivatives were synthesized as mixtures of diastereomers (41–62% yields) . The target compound’s (1R,2R) configuration may require chiral resolution or asymmetric synthesis.

生物活性

Methyl (1R,2R)-1-chloro-2-(hydroxymethyl)cyclopropane-1-carboxylate is a cyclopropane derivative with potential biological activities that have garnered interest in medicinal chemistry. This article synthesizes current knowledge regarding its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

- Chemical Formula : C6H10ClO3

- Molecular Weight : 165.60 g/mol

- CAS Number : 52920-02-2

- Structural Characteristics : The compound features a cyclopropane ring, which contributes to its unique reactivity and biological properties due to the inherent ring strain.

Mechanisms of Biological Activity

Cyclopropane derivatives like this compound exhibit various biological activities attributed to their structural characteristics:

- Enzyme Inhibition : Cyclopropane compounds have been shown to inhibit specific enzymes, which can lead to therapeutic effects in various diseases. For instance, they may affect metabolic pathways or inhibit bacterial growth by targeting enzymes crucial for survival .

- Antimicrobial Activity : Some cyclopropane derivatives demonstrate significant antimicrobial properties. They can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics .

- Antitumor Activity : Preliminary studies suggest that certain cyclopropane derivatives may exhibit antitumor effects by interfering with cancer cell proliferation and survival pathways .

Antimicrobial Efficacy

A study investigating the antimicrobial properties of cyclopropane derivatives found that this compound displayed significant inhibitory activity against several bacterial strains. The minimum inhibitory concentration (MIC) was determined to be less than 0.125 mg/dm³ for Pseudomonas aeruginosa and Acinetobacter baumannii, indicating strong antimicrobial potential .

Enzyme Inhibition Studies

Research has highlighted the ability of this compound to act as an inhibitor of β-lactamases, enzymes that confer resistance to β-lactam antibiotics. This property suggests its utility in enhancing the efficacy of existing antibiotics against resistant bacterial strains .

Comparative Analysis of Cyclopropane Derivatives

常见问题

Q. What established synthetic routes are available for Methyl (1R,2R)-1-chloro-2-(hydroxymethyl)cyclopropane-1-carboxylate, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: Synthesis typically involves cyclopropanation reactions using methacrylic acid derivatives or diazo compounds. Key steps include:

- Asymmetric cyclopropanation : Chiral catalysts (e.g., Rh(II) or Cu(I) complexes) ensure enantiomeric control, critical for achieving the (1R,2R) configuration .

- Functional group modifications : Post-cyclopropanation steps introduce the hydroxymethyl and chloro substituents. For example, hydroxylation via epoxide intermediates or halogenation using N-chlorosuccinimide (NCS) .

- Solvent and temperature : Polar aprotic solvents (e.g., DMF) and low temperatures (−20°C to 0°C) minimize side reactions and preserve ring strain .

Table 1: Comparison of Synthetic Routes

| Method | Yield (%) | Enantiomeric Excess (ee) | Key Conditions |

|---|---|---|---|

| Rh-catalyzed cyclopropanation | 65–75 | >90% | CH₂Cl₂, −15°C, 24h |

| Cu-mediated halogenation | 50–60 | 85–90% | DMF, 0°C, NCS |

Q. Which analytical techniques are most effective for confirming the stereochemistry and purity of this compound?

Methodological Answer:

- X-ray crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) resolves absolute configuration and bond angles. Data collection at synchrotron facilities improves resolution .

- NMR spectroscopy : H-NMR coupling constants (e.g., ) and NOESY correlations verify spatial arrangement of substituents. C-NMR confirms carbonyl and cyclopropane carbons .

- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) separate enantiomers, with mobile phases like hexane/isopropanol (90:10) .

Q. What biological activities have been reported for structurally similar cyclopropane derivatives, and how can these guide experimental design?

Methodological Answer: Analogous compounds exhibit:

- Enzyme inhibition : Cyclopropane-carboxylates interact with serine proteases or kinases via hydrogen bonding to active-site residues .

- Receptor modulation : Hydroxymethyl groups enable binding to G-protein-coupled receptors (e.g., dopamine receptors), assessed via radioligand displacement assays .

- Antimicrobial activity : Strain-induced reactivity disrupts bacterial cell walls, tested via MIC assays against E. coli and S. aureus .

Experimental Design Tip: Prioritize assays based on substituent functionality. For example, chloro groups may enhance electrophilic reactivity for covalent inhibition studies.

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between enantiomers or analogs?

Methodological Answer:

- Dose-response profiling : Compare IC₅₀ values across enantiomers to rule out non-specific toxicity .

- Structural analogs : Synthesize derivatives lacking the chloro or hydroxymethyl group to isolate pharmacophoric elements .

- Computational docking : Use Schrödinger Suite or AutoDock to predict binding modes and identify steric clashes in inactive enantiomers .

Case Study: A 2024 study found (1R,2R) enantiomers showed 10x higher dopamine receptor affinity than (1S,2S) analogs due to optimal hydrogen bonding with Asp113 .

Q. What strategies optimize enantiomeric purity during large-scale synthesis?

Methodological Answer:

- Dynamic kinetic resolution : Employ enzymes (e.g., lipases) or chiral auxiliaries to convert undesired enantiomers in situ .

- Crystallization-induced asymmetric transformation (CIAT) : Seed crystals of the target enantiomer drive equilibrium in chiral solvents (e.g., ethanol/water) .

- Continuous flow chemistry : Microreactors enhance mixing and temperature control, reducing racemization .

Table 2: Optimization Parameters

| Parameter | Optimal Range | Impact on ee |

|---|---|---|

| Catalyst loading | 5–10 mol% | Maximizes turnover |

| Reaction pH | 6.5–7.5 | Stabilizes intermediates |

| Cooling rate | 1°C/min | Prevents crystal defects |

Q. How can molecular dynamics (MD) simulations predict interactions with biological targets?

Methodological Answer:

- Force field selection : Use AMBER or CHARMM for small-molecule parametrization, accounting for cyclopropane ring strain .

- Binding free energy calculations : MM-GBSA or alchemical methods (e.g., FEP+) quantify contributions of chloro and hydroxymethyl groups .

- Trajectory analysis : Identify persistent hydrogen bonds (e.g., hydroxymethyl-OH with catalytic lysine) using VMD or PyMOL .

Example: A 2023 MD study revealed the chloro group stabilizes a hydrophobic pocket in HIV-1 protease, reducing by 40% compared to non-chlorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。